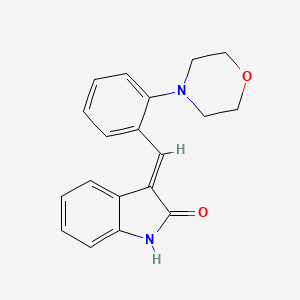![molecular formula C11H11N3 B12939328 [2,2'-Bipyridin]-4-ylmethanamine](/img/structure/B12939328.png)
[2,2'-Bipyridin]-4-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2’-Bipyridin]-4-ylmethanamine is an organic compound that belongs to the bipyridine family Bipyridines are characterized by the presence of two pyridine rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridin]-4-ylmethanamine typically involves the coupling of pyridine derivatives. One common method is the Ullmann coupling reaction, where 2-bromopyridine or 2-chloropyridine reacts with copper metal in the presence of a suitable solvent . Another approach involves the Suzuki coupling reaction, which uses palladium catalysts to couple pyridine derivatives with boronic acids .
Industrial Production Methods
Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and scalability. These methods include Suzuki, Stille, and Negishi coupling reactions, which are known for their high yields and mild reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
[2,2’-Bipyridin]-4-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxide, while reduction can produce the corresponding amine.
Applications De Recherche Scientifique
[2,2’-Bipyridin]-4-ylmethanamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of [2,2’-Bipyridin]-4-ylmethanamine involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby influencing biochemical pathways . The compound’s structure allows it to participate in electron transfer processes, making it useful in catalysis and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar properties but lacks the amino group.
4,4’-Bipyridine: Another bipyridine isomer used in the synthesis of coordination polymers and materials.
3,3’-Bipyridine: Known for its use in medicinal chemistry, particularly in the development of cardiovascular drugs.
Uniqueness
[2,2’-Bipyridin]-4-ylmethanamine is unique due to the presence of the amino group, which enhances its reactivity and allows for additional functionalization. This makes it a versatile compound for various applications in chemistry and materials science .
Propriétés
Formule moléculaire |
C11H11N3 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
(2-pyridin-2-ylpyridin-4-yl)methanamine |
InChI |
InChI=1S/C11H11N3/c12-8-9-4-6-14-11(7-9)10-3-1-2-5-13-10/h1-7H,8,12H2 |
Clé InChI |
IANLTBVAOMFQQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NC=CC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



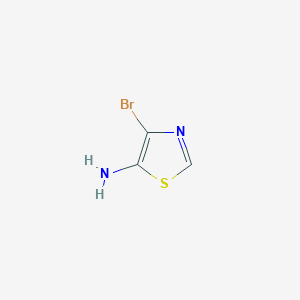
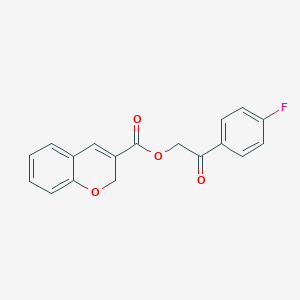
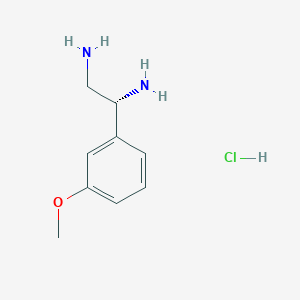
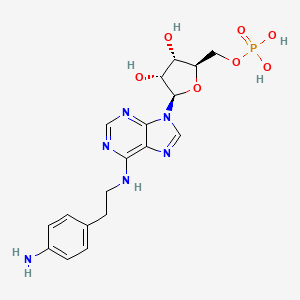
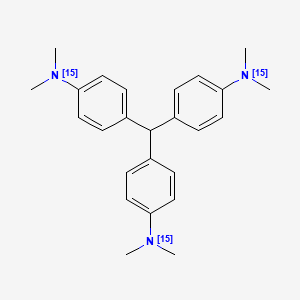

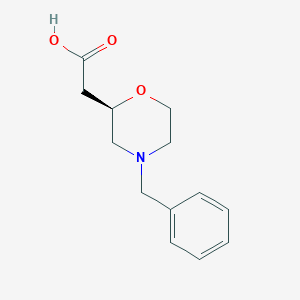
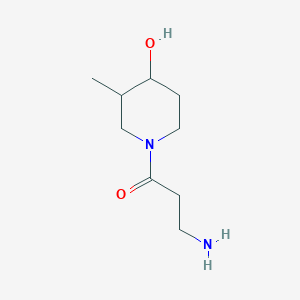
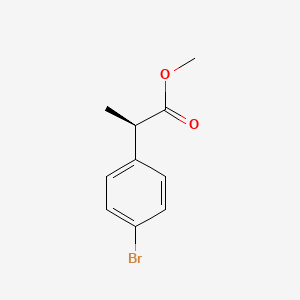
![tert-Butyl 6-oxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12939317.png)
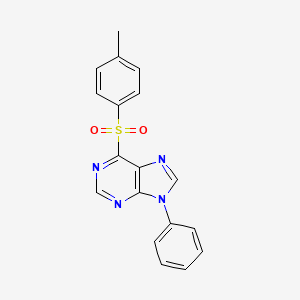
![N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide](/img/structure/B12939332.png)
